3-Piperazin-2-ylbenzonitrile can be synthesized through various chemical reactions involving piperazine and benzonitrile derivatives. It has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target neurological disorders and other conditions.
The synthesis of 3-Piperazin-2-ylbenzonitrile typically involves a multi-step process that can include the following methods:
The molecular structure of 3-Piperazin-2-ylbenzonitrile consists of a piperazine ring connected to a benzonitrile moiety. The structural formula can be represented as follows:
The characterization of this compound can be performed using techniques such as:
3-Piperazin-2-ylbenzonitrile can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-Piperazin-2-ylbenzonitrile largely depends on its interaction with biological targets:
Studies indicate that modifications on the piperazine or benzonitrile moieties can significantly affect biological activity, highlighting the importance of structure-activity relationships in drug design.
The physical properties of 3-Piperazin-2-ylbenzonitrile include:
3-Piperazin-2-ylbenzonitrile has several scientific applications:
3-Piperazin-2-ylbenzonitrile (CAS 885954-10-9) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol. Its structure combines a benzonitrile moiety with a piperazine ring, conferring unique physicochemical properties essential for drug-receptor interactions. As a commercially available building block, it facilitates rapid derivatization in medicinal chemistry programs targeting diverse therapeutic areas [1] [8].
Piperazine-benzonitrile hybrids exhibit exceptional versatility in drug design due to three key attributes:
These properties enable the scaffold to serve as a privileged structure in antiviral, antifungal, and antiprotozoal agents, with over 15 clinical candidates derived from this chemotype since 2015 [9].
Emerging evidence highlights piperazine-benzonitrile derivatives as modulators of immune checkpoints and inflammatory cascades:
Piperazine-benzonitrile hybrids represent a strategic evolution from earlier scaffolds:
Scaffold Generation | Key Limitations | Piperazine-Benzenzonitrile Advantages |
---|---|---|
Biphenyl-triazoles (Pre-2010) | High metabolic clearance (t₁/₂ < 1h), hERG inhibition | Enhanced metabolic stability (rat hepatocyte t₁/₂ > 4h), reduced hERG affinity (IC₅₀ > 10 µM) |
First-gen Piperazines (2010–2015) | Low CNS penetration (Log BB < −1.0), limited antiviral spectrum | Tunable lipophilicity (cLogP 2.0–4.5), broad-spectrum activity against HCV, Zika, and influenza |
This evolution involved deliberate "scaffold hopping":
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1